molecular formula C7H9BrN2O2 B2981736 2-Bromo-5-(2-methoxyethoxy)pyrazine CAS No. 1351523-79-9

2-Bromo-5-(2-methoxyethoxy)pyrazine

Cat. No. B2981736
CAS RN: 1351523-79-9
M. Wt: 233.065
InChI Key: VLRPMRIKPZZZMT-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-methoxyethoxy)pyrazine is a chemical compound with the formula C7H9BrN2O2 and a molecular weight of 233.06 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(2-methoxyethoxy)pyrazine consists of a pyrazine ring substituted with a bromine atom and a 2-methoxyethoxy group . The exact structure is not available in the current resources.

Scientific Research Applications

1. Crystal Engineering and Microbiological Activity

Pyrazine derivatives have been studied for their structural characteristics and potential in crystal engineering. A study on Pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carboxamide, revealed interesting intermolecular interactions and potential for antimicrobial activity, which can be relevant to similar pyrazine compounds like 2-Bromo-5-(2-methoxyethoxy)pyrazine (Chylewska et al., 2016).

2. Anti-Inflammatory Applications

Pyrrolo[1,2-a]pyrazines, synthesized from 2-bromo-5-methoxypyrazine, have shown moderate in vitro anti-inflammatory effects. This suggests potential applications of 2-Bromo-5-(2-methoxyethoxy)pyrazine in the development of anti-inflammatory agents (Zhou et al., 2013).

3. Precursors in Organic Synthesis

Pyrazine compounds, including brominated derivatives, are explored as precursors in organic synthesis. They are used to synthesize various pyrazole derivatives with potential applications in diverse fields, such as materials science and pharmaceuticals (Martins et al., 2013).

4. Optoelectronic Materials

Derivatives of pyrazine, such as 5,8-dibromo-2,3-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine, have been used to develop polymeric electrochromic materials. These materials exhibit promising properties for applications in NIR electrochromic devices, suggesting potential uses for 2-Bromo-5-(2-methoxyethoxy)pyrazine in similar applications (Zhao et al., 2014).

5. Corrosion Inhibition

Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Studies on various pyrazine compounds, including their adsorption properties and interaction with metal surfaces, indicate potential applications of 2-Bromo-5-(2-methoxyethoxy)pyrazine in this field (Obot & Gasem, 2014).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It is advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-bromo-5-(2-methoxyethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRPMRIKPZZZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dibromopyrazine (22-1, 20.0 g, 84.1 mmol), 2-methoxyethanol (6.40 g, 84.1 mmol), and sodium tert-butoxide (11.3 g, 118 mmol) in 168 mL of THF was stirred at room temperature overnight. The solution was concentrated under reduced pressure and added with ethyl acetate. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc:hexanes=1:5 as eluant) to give 2-bromo-5-(2-methoxyethoxy)pyrazine (22-2, 17.2 g) as yellow oil in 88% yield: 1H NMR (500 MHz, CDCl3) δ 8.16 (d, J=1.0 Hz, 1 H), 8.07 (d, J=1.0 Hz, 1 H), 4.46 (t, J=5.0 Hz, 2 H), 3.74 (m, 2 H), 3.43 (s, 3 H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
168 mL
Type
solvent
Reaction Step One

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